N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
This compound is a structurally complex molecule featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a 1,3,4-thiadiazole ring. The thiadiazole core is further substituted with a urea group derived from 4-methoxyphenylcarbamoyl (Figure 1). This architecture positions it within a class of thiadiazole-acetamide hybrids known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . Its synthesis likely involves multi-step nucleophilic substitutions and coupling reactions, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S2/c1-27-13-5-2-11(3-6-13)21-17(26)22-18-23-24-19(31-18)30-9-16(25)20-12-4-7-14-15(8-12)29-10-28-14/h2-8H,9-10H2,1H3,(H,20,25)(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNYAWBAKJTPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a thiadiazole group, which are believed to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 370.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can interact with receptor sites, influencing signal transduction pathways that regulate cellular functions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
| Acinetobacter baumannii | 40 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies indicate potential anticancer properties of this compound. In vitro testing against cancer cell lines has revealed:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
| HeLa (Cervical Cancer) | 18.0 |
These results indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy against clinical isolates. The results highlighted the compound's potential as a broad-spectrum antimicrobial agent.
-
Anticancer Mechanism Exploration :
- Research published in Cancer Letters investigated the mechanism by which the compound induces apoptosis in cancer cells. The study found that it activates mitochondrial pathways leading to cytochrome c release and subsequent caspase activation.
-
Pharmacokinetic Studies :
- A pharmacokinetic study examined the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models. Results indicated favorable pharmacokinetic profiles with good bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their comparative attributes are summarized below:
Key Findings
Core Structure Influence: The 1,3,4-thiadiazole ring is a common pharmacophore in antihypertensive (e.g., piperidinyl derivative ) and anticancer agents (e.g., arylidine amino derivatives ). In contrast, 1,2,4-thiadiazoles (e.g., fluorophenyl derivative ) exhibit distinct electronic properties due to sulfur positioning, which may alter metabolic stability.
Substituent Effects: The 1,3-benzodioxole group in the target compound is associated with improved bioavailability and CNS penetration in related molecules . This contrasts with piperidinyl (in ) or fluorophenyl (in ) substituents, which may prioritize peripheral activity.
Biological Activity Trends: Thiadiazole-acetamides with arylidine amino groups (e.g., ) show potent anticancer activity (IC₅₀: 2–10 µM in MTT assays), while piperidinyl analogues (e.g., ) target ion channels or enzymes like carbonic anhydrase. The target compound’s urea linkage may mimic sulfonamide-based inhibitors (e.g., acetazolamide derivatives ), suggesting possible diuretic or antiglaucoma applications.
Synthetic and Analytical Methods :
- Synthesis of the target compound likely parallels Schotten-Baumann acylation (as in ) or DMAP-mediated coupling (as in ). Characterization via NMR, LCMS, and X-ray crystallography (e.g., ) ensures structural fidelity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
